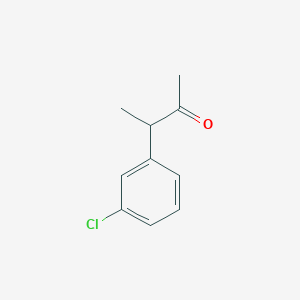
3-(3-Chlorophenyl)butan-2-one
説明
3-(3-Chlorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Chlorophenyl)butan-2-one, also known as 3-(3-chlorophenyl)-2-butanone, is an organic compound with potential biological activities that have garnered attention in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
- Molecular Formula : C11H13ClO
- Molecular Weight : 210.68 g/mol
- Structure : The compound features a butanone backbone with a 3-chlorophenyl substituent. The presence of the chlorine atom enhances its lipophilicity, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorophenyl group contributes significantly to its binding affinity in hydrophobic pockets of proteins, which can modulate various biochemical pathways.
- Enzyme Inhibition : Research suggests that this compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential therapeutic applications in diseases where enzyme activity is dysregulated.
- Receptor Interactions : The compound may also interact with various receptors, influencing signaling pathways associated with pain and inflammation. Its structural similarity to other biologically active compounds suggests it could serve as a lead compound for drug development.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes necessary for bacterial survival.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in preclinical models. This activity may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of chlorophenyl ketones demonstrated significant inhibition against certain enzymes involved in metabolic pathways related to inflammation and pain management.
- Antimicrobial Activity : A preclinical trial evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing a notable reduction in bacterial growth compared to control groups.
Applications in Scientific Research
The compound serves multiple roles across various fields:
- Pharmaceutical Development : Its potential as a precursor for anti-inflammatory and analgesic drugs positions it as a candidate for further pharmacological studies.
- Chemical Synthesis : As an intermediate in organic synthesis, this compound is valuable for creating more complex molecules used in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(3-Chlorophenyl)butan-2-one | Ketone | Enzyme inhibition |
| 3-(4-Chlorophenyl)butan-2-one | Ketone | Antimicrobial properties |
| 3-(3-Bromophenyl)butan-2-one | Ketone | Potential anti-inflammatory effects |
特性
IUPAC Name |
3-(3-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZRSBKNMTPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698774 | |
| Record name | 3-(3-Chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-97-5 | |
| Record name | 3-(3-Chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















